molecular formula C11H13ClO2 B7901703 5-Methyl-2-n-propoxybenzoyl chloride

5-Methyl-2-n-propoxybenzoyl chloride

Cat. No.: B7901703
M. Wt: 212.67 g/mol
InChI Key: RXTZLSXLVJXDAV-UHFFFAOYSA-N
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Description

5-Methyl-2-n-propoxybenzoyl chloride (CAS: 164334-95-2) is a substituted benzoyl chloride derivative characterized by a methyl group at the 5-position and an n-propoxy group at the 2-position of the benzene ring. Its molecular formula is $ \text{C}{11}\text{H}{13}\text{ClO}2 $, with a molecular weight of 212.67 g/mol. The compound is typically synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride ($ \text{SOCl}2 $) or phosphorus pentachloride ($ \text{PCl}_5 $) under reflux conditions .

As an acylating agent, it is widely employed in organic synthesis to introduce the 5-methyl-2-n-propoxybenzoyl moiety into target molecules, particularly in pharmaceuticals and agrochemicals. Its reactivity stems from the electrophilic carbonyl carbon, which readily undergoes nucleophilic substitution with amines, alcohols, or thiols. The compound’s stability in anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) and sensitivity to moisture necessitate strict handling under inert atmospheres.

Properties

IUPAC Name

5-methyl-2-propoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-3-6-14-10-5-4-8(2)7-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTZLSXLVJXDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-n-propoxybenzoyl chloride typically involves the reaction of 5-methyl-2-n-propoxybenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:

5-Methyl-2-n-propoxybenzoic acid+SOCl25-Methyl-2-n-propoxybenzoyl chloride+SO2+HCl\text{5-Methyl-2-n-propoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{5-Methyl-2-n-propoxybenzoyl chloride} + \text{SO}_2 + \text{HCl} 5-Methyl-2-n-propoxybenzoic acid+SOCl2​→5-Methyl-2-n-propoxybenzoyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of 5-Methyl-2-n-propoxybenzoyl chloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-n-propoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, 5-Methyl-2-n-propoxybenzoyl chloride hydrolyzes to form 5-Methyl-2-n-propoxybenzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution reactions.

    5-Methyl-2-n-propoxybenzoic acid: from hydrolysis.

    5-Methyl-2-n-propoxybenzyl alcohol: from reduction.

Scientific Research Applications

Chemistry: 5-Methyl-2-n-propoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions. This modification can help in studying the structure and function of these biomolecules.

Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its derivatives may exhibit biological activity and can be explored for therapeutic applications.

Industry: In the industrial sector, 5-Methyl-2-n-propoxybenzoyl chloride is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-n-propoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and reacts with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Notes

  • Data cited here are synthesized from peer-reviewed studies on benzoyl chloride reactivity and industrial applications.

Biological Activity

5-Methyl-2-n-propoxybenzoyl chloride is an organic compound that serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceutical and agrochemical applications. Its unique structure, featuring a methyl group and a propoxy group on the benzene ring, influences its chemical reactivity and biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃ClO₂
  • Molecular Weight : 214.68 g/mol
  • Structure : The compound is characterized by the presence of an acyl chloride functional group, which is highly reactive towards nucleophiles.

Synthesis

The synthesis of 5-Methyl-2-n-propoxybenzoyl chloride typically involves the reaction of 5-methyl-2-n-propoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into an acyl chloride:

5 Methyl 2 n propoxybenzoic acid+SOCl25 Methyl 2 n propoxybenzoyl chloride+SO2+HCl\text{5 Methyl 2 n propoxybenzoic acid}+\text{SOCl}_2\rightarrow \text{5 Methyl 2 n propoxybenzoyl chloride}+\text{SO}_2+\text{HCl}

The primary mechanism of action for 5-Methyl-2-n-propoxybenzoyl chloride is its role as an acylating agent . The electrophilic nature of the acyl chloride allows it to react with nucleophiles such as amino acids in proteins, leading to acylation. This modification can alter the biological activity and stability of biomolecules, making it a valuable tool in biochemical research.

Applications in Biological Research

  • Protein Modification : This compound can be used to modify proteins and peptides, facilitating studies on protein structure and function.
  • Drug Development : It serves as a precursor in the synthesis of various pharmaceuticals, potentially leading to compounds with therapeutic properties.

Acute Toxicity

Studies indicate that exposure to benzoyl chloride (a related compound) can cause local irritation and systemic effects such as respiratory issues. In animal studies, marked irritation was observed following dermal exposure, along with signs of inflammation and necrosis in some cases .

Genotoxicity and Carcinogenicity

In vitro studies suggest that benzoyl chloride has no significant mutagenic or genotoxic potential . However, there are indications of weak carcinogenic activity based on animal studies, where skin carcinomas were noted in some exposed subjects .

Comparative Analysis

To better understand the biological activity of 5-Methyl-2-n-propoxybenzoyl chloride, it is useful to compare it with similar compounds:

CompoundStructureBiological ActivityNotes
Benzoyl ChlorideC₆H₅COClCarcinogenic potential; irritantBasic acylating agent
4-Methylbenzoyl ChlorideC₇H₇ClOSimilar reactivity; less studiedMethyl substitution at para position
2-Methoxybenzoyl ChlorideC₇H₇ClO₂Potentially lower toxicityMethoxy substitution at ortho position

Case Studies

  • Modification of Biomolecules : Research has demonstrated that acylating agents like 5-Methyl-2-n-propoxybenzoyl chloride can significantly affect enzyme activity by altering active site residues.
  • Therapeutic Applications : In drug synthesis, derivatives of this compound have shown promise in developing new therapeutic agents targeting specific diseases.

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